Adrenic Acid

説明

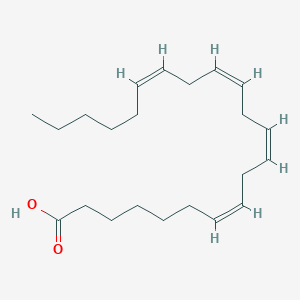

Structure

2D Structure

特性

IUPAC Name |

(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSWSIQAPQLDBP-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Adrenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28874-58-0 | |

| Record name | 7Z,10Z,13Z,16Z-Docosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28874-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,10,13,16-DOCOSATETRAENOIC ACID, (ALL-Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64F675W6EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adrenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Adrenic Acid in Brain Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenic acid (AdA), a 22-carbon long-chain polyunsaturated fatty acid, is a significant component of the developing brain, particularly enriched in the phospholipids of white matter and myelin. Synthesized through the elongation of arachidonic acid (ARA), AdA and its metabolites are emerging as crucial players in several neurodevelopmental processes. This technical guide provides an in-depth overview of the biological functions of this compound in brain development, with a focus on its synthesis, metabolism, and its putative role in oligodendrocyte differentiation and myelination. We present quantitative data on AdA levels in the developing human brain, detail relevant experimental protocols for its study, and propose potential signaling pathways through which AdA may exert its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

This compound (AdA; 22:4n-6) is the third most abundant polyunsaturated fatty acid (PUFA) in the grey matter glycerophospholipids of the brain and is the most abundant PUFA in the ethanolamine phosphoglycerides of white matter[1]. Its accumulation in the brain occurs rapidly during the early postnatal period, coinciding with the brain growth spurt and the peak of myelination[2]. As a direct elongation product of arachidonic acid (ARA), AdA serves not only as a structural component of cell membranes but also as a precursor to a variety of bioactive lipid mediators[1][3]. Dysregulation of AdA metabolism has been implicated in several neurodevelopmental and neurodegenerative disorders, highlighting its importance in maintaining brain health[1]. This guide will delve into the known biological functions of AdA in the context of brain development, offering a technical resource for the scientific community.

This compound Synthesis and Metabolism in the Brain

The concentration of this compound in the brain is dependent on both its peripheral availability and its local synthesis from arachidonic acid. The enzymatic machinery for this conversion is present in the brain.

Biosynthesis of this compound

This compound is synthesized from arachidonic acid (ARA) through a two-carbon chain elongation step. This reaction is catalyzed by fatty acid elongase enzymes, specifically ELOVL5 and ELOVL2. While ELOVL5 is involved in the elongation of C18 and C20 PUFAs, ELOVL2 primarily elongates C20 and C22 PUFAs. The expression of these enzymes in the brain suggests a local capacity for AdA synthesis.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 3. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

The Cytochrome P450-Mediated Metabolism of Adrenic Acid: A Technical Guide for Researchers

Authored by: Gemini AI

Abstract

Adrenic acid (AdA), a 22-carbon long-chain polyunsaturated fatty acid, is increasingly recognized for its role in various physiological and pathological processes.[1][2] A key route of its bioactivity is through its metabolism by the cytochrome P450 (CYP450) superfamily of enzymes, which convert AdA into a range of signaling molecules. This technical guide provides an in-depth overview of the CYP450-mediated metabolism of this compound, focusing on the enzymatic pathways, the resulting metabolites, and their downstream biological effects. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, pharmacology, and cardiovascular research. It consolidates current knowledge, presents quantitative data in a structured format, provides detailed experimental protocols for key assays, and visualizes complex pathways using Graphviz diagrams.

Introduction to this compound and the CYP450 Pathway

This compound (7,10,13,16-docosatetraenoic acid) is an omega-6 fatty acid, structurally similar to arachidonic acid (ARA) but with a two-carbon chain elongation.[3] It is found in various tissues, including the adrenal gland, liver, brain, kidney, and the vascular system.[1][2] Like arachidonic acid, this compound is a substrate for three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). The CYP450 pathway is of particular interest as it generates a unique profile of bioactive lipid mediators with diverse physiological functions.

The CYP450 superfamily consists of heme-containing monooxygenases that play a critical role in the metabolism of a wide array of endogenous and exogenous compounds. In the context of fatty acid metabolism, CYP450 enzymes can be broadly categorized into two main types of activities: epoxygenation and hydroxylation.

The CYP450 Epoxygenase Pathway of this compound Metabolism

CYP450 epoxygenases, primarily members of the CYP2C and CYP2J subfamilies, metabolize this compound to a series of dihomo-epoxyeicosatrienoic acids (DH-EETs). These enzymes introduce an epoxide group across one of the four double bonds of this compound.

Key Metabolites: Dihomo-Epoxyeicosatrienoic Acids (DH-EETs)

The primary DH-EETs formed from this compound are:

-

16,17-DH-EET

-

13,14-DH-EET

-

10,11-DH-EET

-

7,8-DH-EET

Of these, 16,17-DH-EET has been extensively studied and is considered a major bioactive metabolite of the epoxygenase pathway.

Further Metabolism by Soluble Epoxide Hydrolase (sEH)

DH-EETs can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding dihomo-dihydroxyeicosatrienoic acids (DH-DHETs). This conversion is generally considered a deactivating step, as DH-DHETs often exhibit reduced biological activity compared to their epoxy-precursors.

The CYP450 Hydroxylase Pathway of this compound Metabolism

The second major route of CYP450-mediated this compound metabolism involves hydroxylation, catalyzed primarily by enzymes of the CYP4A and CYP4F subfamilies. These enzymes introduce a hydroxyl group at the omega (ω) or ω-1 position of the fatty acid chain.

Key Metabolites: Dihomo-Hydroxyeicosatetraenoic Acids (DH-HETEs)

The main products of this pathway are 21-hydroxy- and 22-hydroxy-dihomo-eicosatetraenoic acids (21-HETE and 22-HETE). Analogous to the arachidonic acid metabolite 20-HETE, these this compound-derived HETEs are implicated in the regulation of vascular tone.

Quantitative Data on this compound Metabolism

Quantitative data on the metabolism of this compound by specific CYP450 isoforms is still an emerging area of research. However, data from studies on the closely related arachidonic acid can provide valuable insights.

Table 1: this compound and Arachidonic Acid Concentrations in Bovine Coronary Tissues

| Tissue | This compound (µg/mg protein) | Arachidonic Acid (µg/mg protein) |

| Coronary Artery | 0.29 ± 0.01 | 2.06 ± 0.01 |

| Endothelial Cells | 1.56 ± 0.16 | 6.18 ± 0.60 |

Data from: Metabolism of this compound to vasodilatory 1α,1β-dihomo-epoxyeicosatrienoic acids by bovine coronary arteries.

Table 2: Kinetic Parameters of Arachidonic Acid Metabolism by Select CYP450 Isoforms

| CYP450 Isoform | Substrate | Km (µM) | Vmax (min-1) |

| CYP4F2 | Arachidonic Acid | 24 | 7.4 |

| CYP4A11 | Arachidonic Acid | 228 | 49.1 |

| CYP2J2 | Arachidonic Acid | - | - |

Note: Direct kinetic data for this compound metabolism by specific CYP isoforms is limited. The data for arachidonic acid is presented as a proxy. For CYP2J2, atypical substrate inhibition kinetics have been observed for arachidonic acid metabolism, making simple Km and Vmax values difficult to determine.

Biological Activities and Signaling Pathways of this compound Metabolites

The CYP450 metabolites of this compound, particularly the DH-EETs, are potent signaling molecules with significant effects on the cardiovascular system.

Vasodilation and Activation of Potassium Channels

DH-EETs, most notably 16,17-DH-EET, are potent vasodilators. This effect is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the vascular smooth muscle, resulting in vasodilation.

While a specific high-affinity G-protein coupled receptor (GPCR) for EETs and their dihomo-analogs has not been definitively identified, evidence suggests that they may act as low-affinity ligands for prostaglandin receptors, such as EP2 and EP4, which are coupled to Gs proteins and stimulate adenylyl cyclase to produce cyclic AMP (cAMP).

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the CYP450-mediated metabolism of this compound.

Cell-Based Assay for this compound Metabolism

This protocol describes how to assess the metabolism of this compound in a cell culture system, such as human umbilical vein endothelial cells (HUVECs).

Materials:

-

HUVECs (or other relevant cell line)

-

Cell culture medium (e.g., EGM-2)

-

This compound solution (in ethanol or DMSO)

-

Calcium ionophore (e.g., A-23187)

-

Solid-phase extraction (SPE) cartridges (C18)

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture HUVECs to confluency in T-75 flasks.

-

Incubation:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells in a serum-free medium for 30 minutes.

-

Add this compound to the desired final concentration (e.g., 10 µM) and incubate for a specified time (e.g., 30 minutes).

-

For stimulated release, add a calcium ionophore (e.g., 5 µM A-23187) for the final 15 minutes of incubation.

-

-

Extraction of Metabolites:

-

Collect the cell culture supernatant.

-

Add an internal standard (e.g., deuterated DH-EET) to the supernatant.

-

Perform solid-phase extraction using a C18 cartridge to isolate the lipid metabolites.

-

Elute the metabolites with an appropriate solvent (e.g., ethyl acetate).

-

Evaporate the solvent under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Analyze the sample using a reverse-phase C18 column coupled to a tandem mass spectrometer operating in negative ion mode.

-

Use multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-daughter ion transitions for each DH-EET and DH-HETE isomer.

-

Vascular Reactivity Assay using Wire Myography

This protocol outlines the procedure for assessing the vasoactive effects of this compound metabolites on isolated blood vessels.

Materials:

-

Wire myograph system

-

Isolated arterial segments (e.g., coronary or mesenteric arteries)

-

Krebs-Henseleit solution

-

Vasoconstrictor (e.g., U-46619 or phenylephrine)

-

This compound metabolite solutions

-

Data acquisition system

Procedure:

-

Vessel Preparation:

-

Dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.

-

Cut the artery into 2 mm segments.

-

-

Mounting:

-

Mount the arterial ring on the two wires of the myograph chamber.

-

Submerge the mounted vessel in Krebs-Henseleit solution, maintain at 37°C, and aerate with 95% O2 / 5% CO2.

-

-

Normalization and Equilibration:

-

Stretch the vessel to its optimal resting tension and allow it to equilibrate for at least 30 minutes.

-

-

Viability and Endothelial Integrity Check:

-

Contract the vessel with a high potassium solution to check for viability.

-

Pre-constrict the vessel with a vasoconstrictor and then add acetylcholine to confirm endothelial integrity.

-

-

Concentration-Response Curve:

-

Pre-constrict the vessel with a submaximal concentration of a vasoconstrictor.

-

Once a stable contraction is achieved, add cumulative concentrations of the this compound metabolite (e.g., 16,17-DH-EET) and record the relaxation response.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-constriction and plot the concentration-response curve to determine the EC50.

-

Conclusion and Future Directions

The CYP450-mediated metabolism of this compound is a critical pathway that generates a diverse array of bioactive lipid mediators. The DH-EETs, in particular, have emerged as important regulators of vascular tone and represent promising targets for the development of novel therapeutics for cardiovascular diseases. However, there are still significant knowledge gaps. Future research should focus on:

-

Elucidating the specific CYP450 isoforms responsible for this compound metabolism in different tissues and their regulation.

-

Obtaining comprehensive quantitative data on the concentrations of this compound and its metabolites in various physiological and pathological states.

-

Determining the precise kinetic parameters of this compound metabolism by individual CYP450 isoforms.

-

Identifying and characterizing the specific receptors and downstream signaling pathways for DH-EETs and other this compound metabolites.

A deeper understanding of these aspects will be crucial for fully harnessing the therapeutic potential of modulating the this compound metabolic pathway.

References

- 1. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]

Adrenic Acid: A Potential Biomarker for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS), represent a growing global health challenge. A critical need exists for reliable biomarkers to facilitate early diagnosis, monitor disease progression, and evaluate therapeutic efficacy. Adrenic acid (AdA), a long-chain omega-6 polyunsaturated fatty acid, has emerged as a promising candidate biomarker due to its involvement in key pathophysiological processes implicated in neurodegeneration, namely oxidative stress, neuroinflammation, and ferroptosis. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound as a biomarker for these debilitating conditions.

Data Presentation: this compound and its Metabolites in Neurodegenerative Diseases

Quantitative data on this compound levels in the cerebrospinal fluid (CSF) and plasma of patients with major neurodegenerative diseases remains limited in publicly available literature. While many studies suggest alterations in AdA concentrations, they often lack the specific quantitative data (mean concentrations, standard deviations, and p-values) required for a comprehensive meta-analysis. However, data for a key downstream metabolite of AdA, F2-dihomo-isoprostanes, a marker of lipid peroxidation, is available in the context of Alzheimer's disease.

Table 1: F2-Isoprostane Levels in Alzheimer's Disease Brain Tissue

| Biomarker | Brain Region | Alzheimer's Disease (n=70) | Control (n=70) | p-value | Reference |

| F2-Isoprostanes (pg/mL) | Not Specified | 179.38 ± 3.01 | 85.89 ± 0.97 | < 0.0001 | [1] |

Data are presented as mean ± standard deviation.

Note: While the above table provides valuable insight into the downstream effects of oxidative stress on AdA, there is a clear need for further research to quantify this compound itself in readily accessible biofluids like CSF and plasma across different neurodegenerative diseases.

Signaling Pathways Involving this compound

This compound's role in neurodegeneration is intrinsically linked to its metabolism through three primary enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)—and its involvement in the regulated cell death process of ferroptosis.

This compound Metabolism and Neuroinflammation

AdA released from cell membranes can be metabolized by COX, LOX, and CYP450 enzymes to produce a variety of bioactive lipid mediators, known as dihomo-eicosanoids, which can have both pro-inflammatory and anti-inflammatory effects.

In microglia, the brain's resident immune cells, cyclooxygenase-2 (COX-2) can convert AdA into pro-inflammatory dihomo-prostanoids, contributing to the neuroinflammatory cascade. Similarly, 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX) can metabolize AdA to produce pro-inflammatory dihomo-leukotrienes. Conversely, cytochrome P450 epoxygenases can transform AdA into dihomo-epoxyeicosatrienoic acids (DH-EETs), which have been shown to possess neuroprotective and anti-inflammatory properties[2][3][4][5]. The balance between these opposing pathways may be a critical determinant of neuronal fate in neurodegenerative diseases.

This compound and Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This compound is a key substrate for this process.

The enzyme Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) has a high affinity for this compound, converting it to adrenoyl-CoA. Subsequently, Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) incorporates adrenoyl-CoA into cellular membranes, enriching them with this peroxidizable fatty acid. In the presence of high iron levels and reactive oxygen species (ROS), these AdA-containing phospholipids are highly susceptible to lipid peroxidation, a key execution step of ferroptosis.

Experimental Protocols

Accurate and reproducible quantification of this compound and its metabolites is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.

Quantification of this compound in Brain Tissue by GC-MS

This protocol outlines the general steps for the analysis of fatty acid methyl esters (FAMEs), including this compound, from brain tissue.

Methodology:

-

Sample Preparation: Homogenize a known weight of frozen brain tissue in a suitable solvent, often a mixture of chloroform and methanol (Folch method), to extract total lipids.

-

Saponification: The extracted lipids are then saponified using a strong base (e.g., methanolic KOH) to hydrolyze the ester linkages and release the free fatty acids.

-

Derivatization: The free fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent such as boron trifluoride in methanol (BF3-methanol).

-

Extraction of FAMEs: The FAMEs are then extracted into an organic solvent like hexane.

-

GC-MS Analysis: An aliquot of the FAMEs extract is injected into a gas chromatograph coupled to a mass spectrometer. The FAMEs are separated based on their boiling points and identified by their characteristic mass spectra. Quantification is typically performed using a stable isotope-labeled internal standard of a fatty acid not naturally abundant in the sample.

Quantification of F2-Dihomo-Isoprostanes by Mass Spectrometry

This protocol provides a general workflow for the analysis of F2-dihomo-isoprostanes, which are derived from this compound.

Methodology:

-

Sample Preparation and Hydrolysis: For the measurement of total isoprostanes (free and esterified), the biological sample (e.g., CSF, plasma, or tissue homogenate) is subjected to alkaline hydrolysis to release the isoprostanes from phospholipids.

-

Purification: The sample is then purified using solid-phase extraction (SPE) to remove interfering substances and concentrate the isoprostanes.

-

Derivatization: The purified isoprostanes are derivatized to enhance their volatility and detection by mass spectrometry. Common derivatization agents include pentafluorobenzyl (PFB) bromide for the carboxyl group and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for the hydroxyl groups.

-

Mass Spectrometry Analysis: The derivatized isoprostanes are analyzed by either GC-MS or LC-MS/MS. Quantification is achieved by stable isotope dilution using a deuterated internal standard of a specific F2-isoprostane isomer.

Conclusion and Future Directions

This compound and its metabolites, particularly F2-dihomo-isoprostanes, hold considerable promise as biomarkers for neurodegenerative diseases. Their involvement in the core pathological mechanisms of oxidative stress, neuroinflammation, and ferroptosis provides a strong rationale for their continued investigation. However, to translate these promising findings into clinical practice, several key areas require further research:

-

Quantitative Studies: There is a pressing need for large-scale, well-controlled clinical studies to establish reference ranges and definitively quantify the changes in this compound and its metabolites in the CSF and plasma of patients with Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

-

Standardized Protocols: The development and validation of standardized, high-throughput analytical methods for the routine measurement of this compound and its derivatives in clinical laboratories are essential.

-

Longitudinal Studies: Longitudinal studies are required to determine the temporal relationship between changes in this compound metabolism and the onset and progression of neurodegenerative diseases.

-

Therapeutic Targeting: A deeper understanding of the enzymatic pathways that metabolize this compound in the brain may reveal novel therapeutic targets for modulating neuroinflammation and ferroptosis.

References

- 1. Role of Oxidative Stress Markers F2-Isoprostanes and Presenilin-1 in Clinical Diagnosed Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of cytochrome P450-derived epoxy-fatty acids neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of F2- isoprostanes and isofurans using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Characterization of Adrenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenic acid (AdA), systematically known as cis-7,10,13,16-docosatetraenoic acid, is a 22-carbon omega-6 polyunsaturated fatty acid (PUFA). Unlike many other fatty acids, the discovery of this compound was not a singular event but rather a gradual characterization of a naturally occurring lipid. It is now understood to be a key intermediate in the metabolism of omega-6 fatty acids, formed through the two-carbon elongation of its well-known precursor, arachidonic acid (AA).[1] this compound is found in various tissues, with notable concentrations in the adrenal glands, brain, kidneys, liver, and the vascular system.[2][3] Its role extends beyond being a simple structural component of cell membranes; it is a substrate for the same major enzymatic pathways that metabolize arachidonic acid, leading to the formation of a unique set of bioactive lipid mediators. This guide provides an in-depth technical overview of the history, biosynthesis, metabolism, and physiological significance of this compound, with a focus on the experimental methodologies used for its characterization.

Historical Perspective: From Obscurity to a Molecule of Interest

The history of this compound is intrinsically linked to the broader exploration of fatty acid metabolism. While the discovery of its precursor, arachidonic acid, dates back to the early 20th century, this compound remained a relatively uncharacterized PUFA for many decades. Its identification was a result of advancing analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), which allowed for the separation and structural elucidation of complex lipid mixtures in various tissues. Early studies noted its presence in the adrenal glands, which led to its common name.[4][5] For a considerable period, this compound was often considered a less significant, elongated form of arachidonic acid. However, subsequent research has unveiled its distinct metabolic pathways and biological functions, establishing it as an important signaling molecule in its own right.

Biosynthesis of this compound

The synthesis of this compound is an integral part of the omega-6 fatty acid metabolic pathway. The process begins with the dietary essential fatty acid, linoleic acid (LA; 18:2n-6), and proceeds through a series of desaturation and elongation steps to produce arachidonic acid (AA; 20:4n-6). This compound is then synthesized from arachidonic acid through the action of fatty acid elongase enzymes.

The key steps in the biosynthesis of this compound are as follows:

-

Linoleic Acid to Arachidonic Acid: Linoleic acid is converted to arachidonic acid through a series of reactions catalyzed by Δ6-desaturase, elongase (ELOVL5), and Δ5-desaturase.

-

Arachidonic Acid to this compound: Arachidonic acid is elongated by two carbons to form this compound (22:4n-6). This elongation is primarily catalyzed by the enzyme elongase 2 (ELOVL2) and to a lesser extent by ELOVL5.

This biosynthetic pathway highlights the close metabolic relationship between arachidonic acid and this compound and provides the foundation for understanding their respective physiological roles.

Caption: Biosynthetic pathway of this compound from linoleic acid.

Metabolism of this compound

Once synthesized, this compound can be incorporated into the phospholipids of cell membranes, primarily at the sn-2 position. From here, it can be released by the action of phospholipase A2 (PLA2) in response to various cellular stimuli. Free this compound is then available to be metabolized by the same three major enzymatic pathways that act on arachidonic acid: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) metabolize this compound to a series of dihomo-prostanoids, which are structurally similar to the prostaglandins, thromboxanes, and prostacyclins derived from arachidonic acid, but with a two-carbon extension in their carboxylic acid side chain.

-

Dihomo-Prostaglandins (DH-PGs): These include DH-PGE₂, DH-PGD₂, and DH-PGF₂α.

-

Dihomo-Thromboxane (DH-TXA₂): A potent vasoconstrictor and platelet aggregator.

-

Dihomo-Prostacyclin (DH-PGI₂): A vasodilator and inhibitor of platelet aggregation.

Lipoxygenase (LOX) Pathway

The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) introduce a hydroperoxy group into the this compound molecule, leading to the formation of dihomo-hydroxyeicosatetraenoic acids (DH-HETEs) and dihomo-leukotrienes (DH-LTs). These metabolites are involved in inflammatory responses and immune modulation.

Cytochrome P450 (CYP450) Pathway

The CYP450 monooxygenases metabolize this compound into two main classes of products:

-

Dihomo-Epoxyeicosatrienoic Acids (DH-EETs): These are potent vasodilators and are considered to be endothelium-derived hyperpolarizing factors (EDHFs). They play a crucial role in regulating vascular tone.

-

Dihomo-Hydroxyeicosatetraenoic Acids (DH-HETEs): These metabolites are involved in various signaling pathways.

Caption: Major metabolic pathways of this compound.

Physiological Roles and Signaling Pathways

The metabolites of this compound exert a wide range of biological effects, often acting as signaling molecules in various physiological and pathophysiological processes.

Vascular Tone Regulation

A significant body of research has focused on the role of this compound metabolites in the regulation of vascular tone. Specifically, the DH-EETs produced by the CYP450 pathway are potent vasodilators. They act by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation of the blood vessel. This mechanism is particularly important in the coronary and adrenal circulations.

Caption: this compound-mediated vasodilation pathway.

Inflammation and Immunity

The products of the COX and LOX pathways, such as DH-prostaglandins and DH-leukotrienes, are involved in modulating inflammatory responses and immune cell function. The precise roles of these metabolites are an active area of research, but they are believed to contribute to the complex regulation of inflammation, similar to their arachidonic acid-derived counterparts.

Quantitative Data

While extensive quantitative data on this compound across a wide range of human tissues is still being compiled, the following table summarizes available information on its distribution. It is important to note that concentrations can vary significantly based on factors such as age, diet, and disease state.

| Tissue/Fluid | Species | Concentration/Level | Reference |

| Adrenal Gland | Rat | Enriched in phosphatidylethanolamine | |

| Brain | Human | One of the most abundant fatty acids in early development | |

| Kidney | Rat | Present | |

| Liver | Rat | Present | |

| Plasma | Human | Detected and Quantified | |

| Red Blood Cells | Human | Quantified |

Note: Specific quantitative values in standardized units (e.g., ng/mg tissue) are not consistently available across the literature. The table reflects the qualitative and semi-quantitative findings.

Enzyme kinetic data for the metabolism of this compound are also not as extensively characterized as for arachidonic acid. The following table provides a conceptual framework for the types of data required for a complete understanding of this compound metabolism.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Cyclooxygenase-1 (COX-1) | This compound | Data not available | Data not available | |

| Cyclooxygenase-2 (COX-2) | This compound | Data not available | Data not available | |

| 5-Lipoxygenase (5-LOX) | This compound | Data not available | Data not available | |

| Cytochrome P450 (specific isoform) | This compound | Data not available | Data not available |

Note: The lack of specific kinetic data for this compound with these enzymes represents a significant knowledge gap and an opportunity for future research.

Experimental Protocols

The characterization of this compound and its metabolites relies on a variety of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Quantification of this compound in Biological Samples

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Lipid Extraction: Total lipids are extracted from tissues or plasma using the Folch method (chloroform:methanol, 2:1, v/v) or a similar solvent system.

-

Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids from their esterified forms. The free fatty acids are then methylated to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

-

GC-MS Analysis: The FAMEs are separated on a gas chromatograph equipped with a capillary column suitable for fatty acid analysis. The separated FAMEs are then detected and quantified by a mass spectrometer. Identification is based on retention time and mass fragmentation patterns compared to authentic standards.

Caption: Workflow for the quantification of this compound by GC-MS.

Analysis of this compound Metabolites

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Biological fluids (e.g., plasma, cell culture media) or tissue homogenates are subjected to solid-phase extraction (SPE) to isolate the lipid fraction and remove interfering substances.

-

LC Separation: The extracted lipids are separated on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically using a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous solution and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate is used to resolve the various metabolites.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The metabolites are ionized (usually by electrospray ionization, ESI) and detected using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each metabolite to ensure high selectivity and sensitivity. Quantification is achieved by comparing the peak areas of the endogenous metabolites to those of stable isotope-labeled internal standards.

Conclusion and Future Directions

This compound has emerged from the shadow of its precursor, arachidonic acid, to be recognized as a key player in lipid signaling. Its biosynthesis and metabolism are intricately linked to the well-established omega-6 fatty acid pathway, yet it gives rise to a distinct family of bioactive mediators with unique physiological effects, particularly in the regulation of vascular tone. While significant progress has been made in characterizing the metabolic pathways of this compound, a considerable amount of research is still needed to fully elucidate the physiological and pathophysiological roles of its various metabolites.

For researchers, scientists, and drug development professionals, this compound and its metabolic products represent a promising area of investigation. The development of selective inhibitors or agonists for the enzymes that metabolize this compound or for the receptors that its metabolites act upon could lead to novel therapeutic strategies for a range of conditions, including cardiovascular diseases and inflammatory disorders. Future research should focus on obtaining more comprehensive quantitative data on the tissue distribution of this compound and the enzymatic kinetics of its metabolism. Such information is crucial for building accurate models of lipid signaling and for advancing the development of targeted therapeutics.

References

- 1. This compound: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A promising biomarker and therapeutic target (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]

Adrenic Acid in Ferroptosis and Cancer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ferroptosis is an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides. Recent evidence has identified specific polyunsaturated fatty acids (PUFAs) as critical substrates for the execution of this pathway. This technical guide provides an in-depth examination of the role of adrenic acid (AdA), an omega-6 PUFA, in the induction of ferroptosis and its implications for cancer biology and therapy. We detail the core molecular mechanisms, summarize key quantitative data from foundational studies, provide standardized experimental protocols, and visualize the central signaling pathways.

The Core Mechanism: this compound-Driven Ferroptosis

This compound (AdA), along with arachidonic acid (AA), is a primary substrate for lipid peroxidation that executes ferroptotic cell death[1][2][3][4]. The process is not driven by free AdA, but rather by AdA esterified into membrane phospholipids, particularly phosphatidylethanolamines (PE)[5].

The central pathway involves several key enzymatic steps:

-

Activation of this compound: Acyl-CoA synthetase long-chain family member 4 (ACSL4) catalyzes the conversion of free AdA into adrenoyl-CoA (AdA-CoA). ACSL4's preference for long-chain PUFAs like AdA and AA makes it a critical determinant of ferroptosis sensitivity. Inhibition or genetic ablation of ACSL4 confers resistance to ferroptosis.

-

Esterification into Phospholipids: Lysophosphatidylcholine acyltransferase 3 (LPCAT3) then incorporates AdA-CoA into lysophosphatidylethanolamine, forming AdA-containing phosphatidylethanolamine (AdA-PE) within cellular membranes.

-

Peroxidation: In the presence of ferrous iron (Fe²⁺), enzymes such as lipoxygenases (LOXs) catalyze the peroxidation of AdA-PE. This reaction generates phospholipid hydroperoxides (PE-AdA-OOH), which are the direct executioner molecules of ferroptosis. This accumulation of lipid peroxides disrupts membrane integrity, leading to cell death.

-

Regulation by GPX4: The entire process is held in check by Glutathione Peroxidase 4 (GPX4), a selenoenzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor. Inhibition of GPX4, either directly by molecules like RSL3 or indirectly by depleting GSH with agents like erastin, is a common method to induce ferroptosis.

The following diagram illustrates this core signaling pathway.

Caption: Core signaling pathway of this compound-induced ferroptosis.

This compound and Cancer

The role of AdA in ferroptosis has significant implications for cancer. Many cancer cells exhibit altered lipid metabolism, which can render them either sensitive or resistant to ferroptosis.

-

Ferroptosis Sensitivity: Cancers with high expression of ACSL4, such as basal-type breast cancer and certain mesenchymal-type gastric cancers, are often more sensitive to ferroptosis inducers. The biosynthesis of AdA and AA from precursors like linoleic acid, which depends on the enzymes ELOVL5 and FADS1, is also a critical checkpoint. Cancers with an active PUFA biosynthesis pathway produce the necessary substrates for peroxidation and are thus more susceptible to ferroptosis.

-

Therapeutic Potential: Inducing ferroptosis is a promising anti-cancer strategy, particularly for therapy-resistant tumors. Supplementation with AdA or AA can restore ferroptosis sensitivity in resistant cancer cells that lack the ability to synthesize these PUFAs. Furthermore, immunotherapy efficacy can be enhanced by ferroptosis, as CD8+ T cells can induce ferroptosis in tumor cells in an ACSL4-dependent manner when AA is present.

The diagram below illustrates the relationship between PUFA biosynthesis and ferroptosis sensitivity in different cancer subtypes.

Caption: PUFA biosynthesis pathway determines ferroptosis sensitivity in cancer.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies on this compound and ferroptosis.

Table 1: Effect of ACSL4 on this compound Metabolism and Ferroptosis

| Condition | Cell Type | Parameter Measured | Value | Reference |

|---|---|---|---|---|

| RSL3-treated WT | Pfa1 MEFs | Esterified Oxygenated AdA | 137.8 ± 77.7 pmol/μmol phospholipids | |

| RSL3-treated Acsl4 KO | Pfa1 MEFs | Esterified Oxygenated AdA | 28.2 ± 8.0 pmol/μmol phospholipids | |

| WT | Pfa1 MEFs | AdA-CoA Content | ~1.2 pmol/mg protein | |

| Acsl4 KO | Pfa1 MEFs | AdA-CoA Content | ~0.3 pmol/mg protein | |

| WT + RSL3 + AA | Pfa1 MEFs | Increase in Cell Death | 24% |

| Acsl4 KO + RSL3 + AA| Pfa1 MEFs | Increase in Cell Death | 13% | |

Table 2: Concentrations of Compounds Used in Ferroptosis Studies

| Compound | Action | Typical Concentration | Cell Line / Model | Reference |

|---|---|---|---|---|

| RSL3 | GPX4 Inhibitor | 100 nM | Pfa1 MEFs | |

| Triacsin C | ACSL Inhibitor | 2.5 µM | Pfa1 MEFs | |

| Arachidonic Acid | PUFA Supplement | 2.5 µM | Pfa1 MEFs |

| Ferrostatin-1 (Fer-1) | Ferroptosis Inhibitor | 0.5 - 1 µM | Various | |

Key Experimental Methodologies

Reproducing findings in ferroptosis research requires precise methodologies. Below are protocols for key experiments.

Protocol 1: Induction of Ferroptosis

-

Objective: To induce ferroptotic cell death for downstream analysis.

-

Method:

-

Culture cells (e.g., Pfa1 mouse embryonic fibroblasts, HT-1080 fibrosarcoma) to 70-80% confluency in DMEM supplemented with 10% FBS.

-

Prepare a stock solution of RSL3 (a specific GPX4 inhibitor) in DMSO.

-

Treat cells with the desired final concentration of RSL3 (e.g., 100 nM) for a specified time (e.g., 6-24 hours).

-

To test the role of AdA, supplement the media with AdA (e.g., 2.5 µM) 16 hours prior to RSL3 treatment.

-

Include control groups: vehicle (DMSO) only, AdA only, and co-treatment with a ferroptosis inhibitor like Ferrostatin-1 (1 µM).

-

Assess cell viability using methods described in Protocol 3.

-

Protocol 2: Measurement of Lipid Peroxidation

-

Objective: To quantify the accumulation of lipid hydroperoxides, the hallmark of ferroptosis.

-

Method using LiperFluo probe:

-

Induce ferroptosis as described in Protocol 1.

-

In the final 30-60 minutes of incubation, add LiperFluo fluorescent probe to the cell culture medium at a final concentration of 1-10 µM. LiperFluo specifically reacts with lipid hydroperoxides.

-

Wash the cells with PBS to remove excess probe.

-

Analyze the cells using fluorescence microscopy or flow cytometry. An increase in green fluorescence indicates an accumulation of lipid hydroperoxides.

-

-

Method using LC-MS/MS (Redox Lipidomics):

-

After treatment, harvest cells and extract lipids using a modified Bligh-Dyer method.

-

To differentiate between free and esterified PUFA hydroperoxides, samples can be treated with platelet-activating factor acetylhydrolase (PAF-AH), which specifically cleaves oxidized PUFAs from phospholipids.

-

Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific oxidized species of AdA and AA.

-

Protocol 3: Assessment of Cell Viability

-

Objective: To quantify the extent of cell death following treatment.

-

Method:

-

Plate cells in a 96-well plate and treat as described in Protocol 1.

-

Use a commercial cell viability reagent such as AquaBluer, PrestoBlue, or CellTiter-Glo, following the manufacturer's instructions. Alternatively, use propidium iodide (PI) staining followed by flow cytometry to quantify the percentage of dead cells.

-

Read the absorbance or fluorescence on a plate reader.

-

Normalize the results to the vehicle-treated control group to determine the percentage of cell death.

-

The workflow for a typical experiment investigating AdA's role in ferroptosis is shown below.

Caption: A generalized experimental workflow for studying this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyunsaturated fatty acid biosynthesis pathway determines ferroptosis sensitivity in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ferroptotic therapy in cancer: benefits, side effects, and risks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidized Arachidonic/Adrenic Phosphatidylethanolamines Navigate Cells to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Endogenous Synthesis and Dietary Sources of Adrenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenic acid (AdA), or docosatetraenoic acid (22:4n-6), is a 22-carbon omega-6 polyunsaturated fatty acid (PUFA) found in significant concentrations within the adrenal glands, brain, liver, and vasculature.[1][2] It is an elongation product of the essential fatty acid arachidonic acid (AA). AdA and its metabolites are bioactive lipids involved in regulating a myriad of pathophysiological processes, including inflammation, vascular function, lipid metabolism, and oxidative stress.[3] Consequently, it has emerged as a potential biomarker and therapeutic target for a range of conditions such as metabolic, neurodegenerative, and cardiovascular diseases.[3][4] This guide provides a detailed overview of the endogenous biosynthesis and dietary contributions to bodily AdA pools, summarizes quantitative data, outlines detailed experimental protocols for its measurement, and visualizes key metabolic pathways.

Endogenous Synthesis of this compound

The primary route for AdA production in the body is through the endogenous n-6 fatty acid metabolic pathway. This process begins with the dietary essential fatty acid, linoleic acid (LA), and proceeds through a series of desaturation and elongation steps to form arachidonic acid (AA), the immediate precursor to AdA.

The key enzymatic steps are:

-

Linoleic Acid (LA, 18:2n-6) is converted to γ-Linolenic Acid (GLA, 18:3n-6) by the enzyme Δ6-desaturase (FADS2) .

-

GLA is then elongated to Dihomo-γ-linolenic Acid (DGLA, 20:3n-6) by Elongase 5 (ELOVL5) .

-

DGLA is subsequently converted to Arachidonic Acid (AA, 20:4n-6) by Δ5-desaturase (FADS1) .

-

Finally, Arachidonic Acid is elongated by two carbons to form This compound (AdA, 22:4n-6) . This final elongation step is catalyzed by Elongase 2 (ELOVL2) and Elongase 5 (ELOVL5) .

Genetic polymorphisms in the FADS1 and FADS2 genes can significantly influence the efficiency of this pathway and, consequently, the circulating levels of long-chain PUFAs like AdA.

Dietary Sources

Direct quantification of this compound in common foodstuffs is not widely reported. The primary dietary influence on AdA levels comes from the consumption of its immediate precursor, arachidonic acid (AA), which is found exclusively in animal products. Diets rich in animal fats and meats can lead to elevated levels of AdA. The visible fat of meat contains a significant quantity of AA, and its consumption can contribute to the body's AdA pool.

While direct AdA dietary data is limited, one study noted that the proportion of this compound in the liver of broiler chickens was lowered by certain feed combinations. Another study measured baseline AdA concentrations in the muscle of marine fish, which were altered under conditions of oxidative stress.

The following table summarizes the concentration of arachidonic acid, the direct precursor to this compound, in various meats.

| Food Source | Portion | Arachidonic Acid (AA) Content (mg/100g) |

| Pork | Visible Fat | 180 |

| Duck | Lean Meat | 99 |

| Chicken | Lean Meat | 50 - 80 (approx.) |

| Turkey | Lean Meat | 50 - 80 (approx.) |

| Beef | Lean Meat | 30 - 50 (approx.) |

| Lamb | Lean Meat | 30 - 50 (approx.) |

| Beef | Visible Fat | 20 - 40 (approx.) |

| Lamb | Visible Fat | 20 - 40 (approx.) |

| Data synthesized from a study on the contribution of meat fat to dietary arachidonic acid. |

Metabolism of this compound

Once synthesized or released from membrane phospholipids (a process regulated by enzymes like iPLA₂β), AdA is metabolized into a variety of bioactive lipids through several enzymatic pathways. It can also be converted back to arachidonic acid.

-

Cyclooxygenase (COX) Pathway : AdA is metabolized by COX enzymes in vascular endothelial cells to produce dihomo-prostaglandins (DH-PGs), such as DH-PGI₂ and DH-thromboxane A₂, which can inhibit platelet aggregation.

-

Lipoxygenase (LOX) Pathway : In platelets, the LOX pathway converts AdA to dihomo-hydroxyeicosatetraenoic acids (DH-HETEs).

-

Cytochrome P450 (CYP450) Pathway : CYP450 enzymes metabolize AdA to form dihomo-epoxyeicosatrienoic acids (DH-EETs), which are involved in regulating vascular tone and can cause vasodilation.

-

Peroxisomal β-Oxidation (Retroconversion) : AdA can undergo retroconversion back to arachidonic acid via peroxisomal β-oxidation. This process establishes a dynamic equilibrium between the two fatty acids, allowing them to serve as metabolic precursors for each other.

Experimental Protocols for this compound Quantification

The accurate quantification of AdA and other very-long-chain fatty acids (VLCFAs) in biological matrices is critical for research and clinical diagnostics. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the gold-standard techniques.

General Experimental Workflow

The quantification process involves sample preparation (extraction and derivatization) followed by instrumental analysis.

Detailed Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a generalized method for the analysis of total fatty acids, including AdA, from a biological matrix like plasma or tissue homogenate.

1. Sample Preparation and Lipid Extraction:

-

a. To a 1.5 mL glass tube, add a known quantity of sample (e.g., 100 µL plasma or ~50 mg homogenized tissue).

-

b. Spike the sample with a known amount of a suitable internal standard (IS), such as a deuterated analog of AdA or a non-endogenous fatty acid like C21:0 or C23:0, to correct for extraction and derivatization variability.

-

c. Add 2 mL of a 2:1 (v/v) chloroform:methanol solution (Folch method). Vortex vigorously for 2 minutes.

-

d. Add 0.5 mL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

-

e. Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

-

f. Dry the lipid extract under a gentle stream of nitrogen gas.

2. Saponification and Derivatization (Transesterification to FAMEs):

-

a. To the dried lipid extract, add 2 mL of 0.5 M methanolic potassium hydroxide (KOH).

-

b. Seal the tube and heat at 80°C for 60 minutes to hydrolyze the ester linkages, releasing the fatty acids.

-

c. Cool the tube to room temperature. Add 2 mL of 14% boron trifluoride (BF₃) in methanol. Seal and heat again at 80°C for 30 minutes. This step converts the free fatty acids to their more volatile Fatty Acid Methyl Esters (FAMEs).

-

d. Cool the tube. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge to separate the phases.

-

e. Transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.

3. GC-MS Instrumental Analysis:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: A specialized polar capillary column suitable for FAME analysis (e.g., Nukol™, SP-2560, or similar), typically 30-100 m in length.

-

Injector: Split/splitless injector, operated at 250-260°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 140-180°C, hold for 1-5 minutes.

-

Ramp: Increase temperature at a rate of 2-4°C/min to a final temperature of 240-260°C.

-

Final Hold: Hold at the final temperature for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions for AdA-methyl ester and the internal standard.

-

4. Quantification:

-

Identify the AdA-methyl ester peak based on its retention time and mass spectrum compared to an authentic standard.

-

Calculate the ratio of the peak area of the analyte (AdA) to the peak area of the internal standard.

-

Quantify the concentration of AdA in the original sample by comparing this ratio to a standard curve prepared with known concentrations of AdA and the IS.

Conclusion

This compound is an endogenously synthesized long-chain fatty acid with significant biological roles. Its synthesis is intrinsically linked to the metabolism of dietary linoleic and arachidonic acids, with animal-based foods serving as the primary external source of its direct precursor. The complex metabolism of AdA yields a host of potent signaling molecules, underscoring its importance in health and disease. Accurate quantification via established chromatographic methods is essential for elucidating its precise functions and evaluating its potential as a clinical biomarker and therapeutic target. This guide provides the foundational knowledge and methodological framework required for professionals engaged in this area of research.

References

- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Low serum this compound levels in infants and subsequent food-induced anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A promising biomarker and therapeutic target (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Adrenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenic acid (AdA), a 22-carbon long-chain polyunsaturated fatty acid, is an important bioactive lipid that plays a significant role in various physiological and pathological processes. As a close structural analog of arachidonic acid, it serves as a precursor to a unique class of signaling molecules with distinct biological activities. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and key experimental methodologies related to this compound, tailored for professionals in research and drug development.

Molecular Structure and Chemical Properties

This compound, systematically known as (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid, is an omega-6 fatty acid. Its structure is characterized by a 22-carbon chain with four cis double bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₆O₂ | [1][2] |

| Molecular Weight | 332.52 g/mol | [1][2] |

| IUPAC Name | (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid | [3] |

| CAS Number | 28874-58-0 | |

| Melting Point | Not explicitly available | |

| Boiling Point | Not explicitly available | |

| pKa | Weakly acidic (predicted) | |

| Solubility | ||

| Water | Practically insoluble | |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| DMSO | Soluble | |

| DMF | Soluble |

Table 2: Concentration of this compound in Biological Samples

| Tissue/Fluid | Concentration | Species | Reference |

| Bovine Coronary Artery | 0.29 ± 0.01 µg/mg protein | Bovine | |

| Bovine Endothelial Cells | 1.56 ± 0.16 µg/mg protein | Bovine | |

| Human Adrenal Gland | Abundant | Human | |

| Human Brain | Abundant | Human | |

| Human Kidney | Present | Human | |

| Human Liver | Present | Human |

Biosynthesis and Metabolism of this compound

This compound is synthesized from linoleic acid through a series of elongation and desaturation reactions, with arachidonic acid serving as its immediate precursor. Once formed, this compound can be metabolized by three primary enzymatic pathways:

-

Cyclooxygenase (COX): This pathway leads to the production of dihomo-prostaglandins and dihomo-thromboxanes.

-

Lipoxygenase (LOX): This pathway generates dihomo-hydroxyeicosatetraenoic acids (DH-HETEs) and other related compounds.

-

Cytochrome P450 (CYP450): This pathway produces dihomo-epoxyeicosatrienoic acids (DH-EETs), which are potent vasodilators.

Caption: Biosynthesis from linoleic acid and metabolism via COX, LOX, and CYP450 pathways.

Key Signaling Pathways

This compound and its metabolites are involved in several critical signaling pathways, impacting vascular tone and cellular metabolism.

Vasodilation via Potassium (K+) Channels

Metabolites of this compound, particularly the DH-EETs produced by the CYP450 pathway, are known to be potent vasodilators. They exert their effect by activating large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. This activation leads to hyperpolarization of the cell membrane, which in turn inhibits voltage-gated calcium channels, reduces intracellular calcium concentration, and results in smooth muscle relaxation and vasodilation.

Caption: DH-EETs from this compound activate BKCa channels, leading to vasodilation.

Regulation of Gene Expression via PPARγ

This compound can act as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in lipid metabolism and inflammation. Upon binding, the AdA-PPARγ complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is crucial in adipogenesis, lipid storage, and the regulation of inflammatory responses.

Caption: this compound activates PPARγ, leading to the modulation of gene transcription.

Experimental Protocols

Accurate quantification and analysis of this compound and its metabolites are crucial for understanding their biological roles. Below are outlines of standard experimental procedures.

Extraction of this compound from Tissues

This protocol is a general guideline for the extraction of total fatty acids, including this compound, from tissue samples.

Materials:

-

Tissue sample

-

Methanol

-

Iso-octane

-

1N HCl

-

Internal standards (e.g., deuterated this compound)

-

Glass tubes (16x125 mm and 10x75 mm)

-

Vortex mixer

-

Centrifuge

-

Speedvac or nitrogen evaporator

Procedure:

-

Homogenize a known weight of tissue in methanol. For tougher tissues, mechanical disruption (e.g., grinding) may be necessary followed by sonication. For softer tissues, sonication may be sufficient.

-

Add internal standards to the homogenate.

-

Acidify the mixture to a final concentration of 25 mM HCl.

-

Add an equal volume of iso-octane, vortex thoroughly, and centrifuge to separate the phases.

-

Carefully transfer the upper iso-octane layer to a clean glass tube.

-

Repeat the iso-octane extraction on the lower aqueous phase and combine the organic layers.

-

Evaporate the solvent under a stream of nitrogen or using a speedvac.

-

The dried lipid extract is now ready for derivatization and analysis.

Caption: A typical workflow for the extraction of this compound from biological tissues.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the quantification of fatty acids after derivatization to their more volatile methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.

Derivatization to PFB Esters:

-

To the dried lipid extract, add 25 µL of 1% diisopropylethylamine in acetonitrile and 25 µL of 1% pentafluorobenzyl bromide in acetonitrile.

-

Incubate at room temperature for 20 minutes.

-

Dry the sample under nitrogen or in a speedvac.

-

Reconstitute the derivatized sample in iso-octane for GC-MS analysis.

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., DB-5MS) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection is common for trace analysis.

-

Oven Program: A temperature gradient is used to separate the fatty acid esters based on their boiling points and chain lengths.

-

MS Detection: Negative ion chemical ionization (NCI) is often used for PFB esters for high sensitivity. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Analysis of Dihomo-Eicosanoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the analysis of the less volatile and more polar metabolites of this compound, such as DH-EETs and dihomo-prostaglandins.

Sample Preparation:

-

The dried lipid extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).

-

Solid-phase extraction (SPE) may be employed for further cleanup and concentration of the analytes.

LC-MS/MS Analysis:

-

LC Column: A reverse-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient of water and acetonitrile/methanol, often with a small amount of acid (e.g., formic acid) to improve ionization.

-

MS/MS Detection: Electrospray ionization (ESI) in negative mode is typically used for eicosanoids. Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification of the target analytes and their corresponding internal standards.

Conclusion

This compound is a multifaceted lipid with a growing appreciation for its roles in health and disease. Its unique metabolic products and involvement in key signaling pathways make it a compelling target for further research and potential therapeutic intervention. The methodologies outlined in this guide provide a foundation for the accurate and reliable investigation of this compound and its biological significance. As research in this area continues to evolve, a deeper understanding of the intricate functions of this important fatty acid is anticipated.

References

exploring the downstream metabolites of adrenic acid

An In-depth Technical Guide to the Downstream Metabolites of Adrenic Acid

Introduction

This compound (AdA), or docosatetraenoic acid (22:4, ω-6), is a polyunsaturated fatty acid (PUFA) derived from the two-carbon chain elongation of arachidonic acid (AA).[1][2][3] It is abundant in tissues such as the adrenal gland, brain, kidney, and vasculature.[1][3] While structurally similar to the well-studied arachidonic acid, this compound's metabolic fate gives rise to a unique profile of bioactive lipids with distinct physiological and pathological roles. This guide provides a detailed exploration of the downstream metabolites of this compound, focusing on the enzymatic and non-enzymatic pathways involved, quantitative data, experimental methodologies, and the biological significance of these molecules for researchers and drug development professionals.

This compound is catabolized through several major pathways, including cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzyme systems, which produce a class of metabolites known as dihomo-eicosanoids. Additionally, AdA undergoes peroxisomal β-oxidation for energy production or retroconversion to arachidonic acid, and non-enzymatic peroxidation under conditions of oxidative stress.

Major Metabolic Pathways of this compound

The metabolism of this compound is a complex process involving multiple enzymatic systems that generate a diverse array of signaling molecules.

Cyclooxygenase (COX) Pathway

The COX pathway metabolizes AdA into a series of dihomo-prostaglandins (DH-PGs) and dihomo-thromboxanes. In human vascular endothelial cells, AdA is converted to dihomo-prostaglandin I₂ (DH-PGI₂) and dihomo-thromboxane A₂ (DH-TxA₂). Other identified metabolites include 1α,1β-dihomo-prostaglandin E₂ (DH-PGE₂) and DH-PGF₂α. These metabolites have been shown to influence platelet aggregation and vascular function. For instance, while both PGI₂ (from arachidonic acid) and DH-PGI₂ inhibit platelet aggregation, PGI₂ is significantly more potent. This compound can also compete with arachidonic acid for the COX enzyme, thereby modulating the production of traditional prostaglandins.

Lipoxygenase (LOX) Pathway

Metabolism of AdA by lipoxygenase enzymes, particularly in platelets, yields dihomo-hydroxyeicosatetraenoic acids (DH-HETEs). In bovine coronary arteries, the LOX pathway produces various DH-HETEs and dihomo-dihydroxyeicosatetraenoic acids (DH-diHETEs), including DH-17-HETE, DH-14-HETE, DH-13-HETE, and DH-7-HETE. These metabolites are implicated in inflammatory responses and cell signaling.

Cytochrome P450 (CYP450) Pathway

The CYP450 epoxygenase pathway converts AdA to dihomo-epoxyeicosatrienoic acids (DH-EETs), also referred to as epoxydocosatrienoic acids (EDTs). Key metabolites in this pathway include DH-16,17-EET, DH-13,14-EET, DH-10,11-EET, and DH-7,8-EET. These DH-EETs are potent vasodilators. Their mechanism of action involves the activation of K⁺ channels, particularly large-conductance calcium-activated potassium (BKCa) channels, in vascular smooth muscle cells. This leads to hyperpolarization and relaxation of the blood vessels, suggesting that DH-EETs function as endothelium-derived hyperpolarizing factors (EDHFs).

Peroxisomal β-Oxidation

This compound can be broken down in peroxisomes through β-oxidation. This catabolic process shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA and a shortened acyl-CoA molecule. The acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for ATP production. Notably, this pathway also allows for the retroconversion of this compound back to arachidonic acid, creating a dynamic equilibrium and suggesting AdA may serve as a storage pool for AA.

Non-Enzymatic Oxidation

Under conditions of oxidative stress, this compound can undergo non-enzymatic peroxidation driven by free radicals. This process generates F2-dihomo-isoprostanes (F2-DH-IsoPs) and isofurans. These molecules can serve as biomarkers for oxidative stress.

References

Adrenic Acid: A Key Component of Cell Membrane Architecture and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenic acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid, is a significant yet often overlooked component of cellular membranes. As the direct elongation product of arachidonic acid (AA), AdA is particularly enriched in the phospholipids of specific tissues, including the brain, adrenal glands, and vascular system.[1] Its incorporation into membrane phospholipids influences membrane fluidity and contributes to the formation of specialized lipid domains. Beyond its structural role, AdA is a substrate for the same enzymatic pathways that metabolize arachidonic acid—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)—leading to the generation of a unique profile of bioactive lipid mediators. These AdA-derived molecules are implicated in a range of physiological and pathophysiological processes, from the regulation of vascular tone to neuroinflammation. This guide provides a comprehensive overview of the current understanding of this compound's contribution to cell membrane composition, its metabolic pathways, and the experimental methodologies used for its study.

Introduction

This compound (cis-7,10,13,16-docosatetraenoic acid; 22:4n-6) is a long-chain polyunsaturated fatty acid (PUFA) synthesized via the 2-carbon elongation of arachidonic acid.[1] It is an integral component of the phospholipid bilayer of cell membranes, where its presence and relative abundance can significantly impact cellular function. While structurally similar to the well-studied arachidonic acid, the additional two carbons in AdA's acyl chain confer distinct physical and biochemical properties. This guide delves into the specifics of AdA's role in membrane architecture, its metabolism into potent signaling molecules, and the analytical techniques employed to quantify and characterize its presence in biological systems.

This compound Biosynthesis

This compound is synthesized from dietary linoleic acid through a series of desaturation and elongation steps. The final and rate-limiting step is the elongation of arachidonic acid, catalyzed by fatty acid elongase enzymes.

This compound in Cell Membranes: Distribution and Abundance

This compound is esterified into the sn-2 position of membrane phospholipids, contributing to the overall fatty acid profile of the cell. Its distribution is tissue-specific, with notable enrichment in certain cell types.

Table 1: this compound Content in Membrane Phospholipids of Various Human Tissues and Cells

| Tissue/Cell Type | Phospholipid Fraction | This compound (% of Total Fatty Acids) | Reference |

| Brain (White Matter) | Ethanolamine Phosphoglycerides | Most Abundant PUFA | [1] |

| Brain (Grey Matter) | Glycerophospholipids | Third Most Prevalent PUFA | [1] |

| Adrenal Gland | Total Phospholipids | High Abundance | [1] |

| Murine Macrophages (RAW 264.7) | Total Phospholipids | ~4.1% |

Note: Quantitative data for this compound as a percentage of total fatty acids in specific human cell types like endothelial cells, neurons, and fibroblasts is not consistently reported in the literature, hence the qualitative and murine data presented.

Functional Significance of this compound in Cell Membranes

The incorporation of AdA into membrane phospholipids can influence several biophysical properties of the membrane, including:

-

Membrane Fluidity: The presence of the long and polyunsaturated acyl chain of AdA can increase membrane fluidity, which in turn can modulate the function of membrane-bound proteins such as receptors and ion channels.

-

Lipid Raft Formation: AdA-containing phospholipids may be selectively included or excluded from lipid raft microdomains, thereby influencing the signaling platforms within the cell membrane.

-

Substrate for Bioactive Lipid Production: Upon cellular stimulation, AdA can be released from the membrane by phospholipases, primarily phospholipase A2, making it available for enzymatic conversion into signaling molecules.

This compound Signaling Pathways

Released this compound is metabolized by three major enzymatic pathways, each producing a distinct set of bioactive lipids with various physiological effects.

-

Cyclooxygenase (COX) Pathway: AdA is converted by COX enzymes to dihomo-prostaglandins and dihomo-thromboxanes. These molecules have been shown to influence platelet aggregation and vascular tone.

-

Lipoxygenase (LOX) Pathway: LOX enzymes metabolize AdA to dihomo-hydroxyeicosatetraenoic acids (DHETs), which are implicated in inflammatory responses.

-

Cytochrome P450 (CYP450) Pathway: CYP450 monooxygenases convert AdA to dihomo-epoxyeicosatrienoic acids (DHEETs), which have vasodilatory and anti-inflammatory properties.

Experimental Protocols

The accurate quantification and characterization of this compound in biological samples require specific and sensitive analytical methodologies. The following is a generalized protocol for the analysis of fatty acid composition in cell membranes.

Lipid Extraction from Cell Membranes

A modified Folch method is commonly employed for the total lipid extraction from cultured cells or tissues.

-

Cell Harvesting: Harvest cultured cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Homogenization: Homogenize the cell pellet in a chloroform:methanol (2:1, v/v) solution.

-

Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation.

-

Lipid Collection: Centrifuge the mixture and collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-